molecular formula C8H2F5NO B1410919 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile CAS No. 1806372-60-0

2,3-Difluoro-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1410919
CAS No.: 1806372-60-0
M. Wt: 223.1 g/mol
InChI Key: PFYKQWZHSTYJQR-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile characterized by fluorine substituents at positions 2 and 3 of the benzene ring, a trifluoromethoxy (-OCF₃) group at position 5, and a nitrile (-CN) functional group at position 1.

Properties

IUPAC Name

2,3-difluoro-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-6-2-5(15-8(11,12)13)1-4(3-14)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYKQWZHSTYJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 2,3-difluorobenzonitrile with trifluoromethoxy reagents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl ether and a suitable base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield corresponding benzoic acids or amines .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile and related compounds:

Compound Name Substituents (Positions) Molecular Formula Average Mass (g/mol) Key Structural Features
2,3-Difluoro-5-(trifluoromethoxy)benzonitrile F (2,3), -OCF₃ (5), -CN (1) C₈H₂F₅NO ~223* High fluorine content; strong electron-withdrawing groups
2-Fluoro-5-(trifluoromethoxy)benzonitrile F (2), -OCF₃ (5), -CN (1) C₈H₃F₄NO 205.11 Reduced fluorine substitution; lower molecular mass
2,3-Dichloro-5-(difluoromethoxy)benzonitrile Cl (2,3), -OCHF₂ (5), -CN (1) C₈H₃Cl₂F₂NO ~238* Chlorine substituents; weaker electron-withdrawing -OCHF₂ group
2,3-Difluoro-5-methylbenzonitrile F (2,3), -CH₃ (5), -CN (1) C₈H₅F₂N ~165* Electron-donating methyl group; minimal electronegativity
3-{[2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile Complex indenyl and -SO₂CH₃ groups C₁₈H₁₄F₃NO₄S 413.37 Extended fused-ring system; polar sulfonyl and hydroxyl groups

*Note: Mass values marked with * are inferred based on molecular formulas.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) group in the target compound and 2-Fluoro-5-(trifluoromethoxy)benzonitrile strongly withdraw electrons, activating the benzene ring toward electrophilic substitution at meta/para positions. However, the additional fluorine at position 3 in the target compound further enhances this effect compared to the mono-fluoro analog . The methyl group in 2,3-Difluoro-5-methylbenzonitrile donates electrons, making the ring less reactive toward electrophiles compared to the trifluoromethoxy-containing compounds.
  • Lipophilicity and Solubility :

    • The trifluoromethoxy group increases lipophilicity compared to methoxy (-OCH₃) but less than methyl (-CH₃) . This property impacts bioavailability and solubility in organic solvents.
    • The complex indenyl derivative exhibits higher polarity due to its sulfonyl (-SO₂CH₃) and hydroxyl (-OH) groups, likely enhancing water solubility.

Biological Activity

2,3-Difluoro-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms and a nitrile group enhances its chemical properties, making it a candidate for various applications in drug discovery and development.

Chemical Structure

The chemical structure of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile can be represented as follows:

  • Molecular Formula : C₈H₂F₅N
  • CAS Number : 1404194-78-0

This compound features:

  • A benzene ring substituted with two fluorine atoms at the 2 and 3 positions.
  • A trifluoromethoxy group at the 5 position.
  • A nitrile (-C≡N) functional group.

The biological activity of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile is primarily attributed to its interaction with specific biological targets. The fluorine atoms enhance lipophilicity and alter hydrogen bonding capabilities, potentially increasing binding affinity to enzymes and receptors. This can lead to significant changes in biological activity, influencing various metabolic pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities. The following table summarizes some key findings related to the biological activity of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile and related compounds:

Compound NameBiological ActivityIC₅₀ (µM)Reference
2,3-Difluoro-5-(trifluoromethoxy)benzonitrilePotential inhibitor of specific enzymesTBD
BAY-069 (Trifluoromethylpyrimidinedione)Dual BCAT1/2 inhibitor0.35
2,3-Difluoro-4-(trifluoromethyl)benzonitrileAntiviral activity against HCV NS5B32.2
Trifluoromethylbenzene derivativesVarious pharmacological effectsVariable

Case Studies

  • Antiviral Activity : A study explored the antiviral potential of fluorinated compounds similar to 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile. These compounds displayed significant inhibitory effects on HCV NS5B polymerase, with IC₅₀ values indicating potent antiviral properties. The structure-activity relationship (SAR) highlighted that the trifluoromethoxy group significantly enhances efficacy against viral targets .
  • Enzyme Inhibition : Another investigation focused on the inhibition of branched-chain amino acid transaminases (BCAT1 and BCAT2). Compounds structurally related to 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile demonstrated competitive inhibition with promising IC₅₀ values, suggesting potential therapeutic applications in metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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